molecular formula C19H16N4O2 B2391866 N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013759-45-9

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2391866
CAS No.: 1013759-45-9
M. Wt: 332.363
InChI Key: FABSVYXTVAQAJX-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a benzo[d]oxazole moiety. The pyrazole ring is functionalized with two methyl groups at positions 1 and 5, while the carboxamide group links the pyrazole to a phenyl ring bearing the benzo[d]oxazol-2-yl group.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-12-10-16(22-23(12)2)18(24)20-14-7-5-6-13(11-14)19-21-15-8-3-4-9-17(15)25-19/h3-11H,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABSVYXTVAQAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzoxazole Ring Formation

The benzoxazole scaffold is typically synthesized via cyclization of 2-aminophenol derivatives with carboxylic acids or their equivalents. For the target compound, the following method is adapted from benzothiazole syntheses:

Step 1: Preparation of 2-(3-Nitrophenyl)benzo[d]oxazole

  • Reagents : 3-Nitro-2-aminophenol, triethyl orthoformate, acetic acid.
  • Conditions : Reflux at 120°C for 6–8 hours.
  • Mechanism : Acid-catalyzed cyclodehydration forms the oxazole ring.
  • Yield : ~75% (reported for analogous reactions).

Step 2: Reduction of Nitro Group to Amine

  • Reagents : Hydrogen gas (1 atm), 10% Pd/C catalyst, ethanol.
  • Conditions : Room temperature, 12 hours.
  • Yield : >90%.

Alternative Pathways for Benzoxazole Synthesis

Microwave-assisted synthesis reduces reaction times significantly:

  • Reagents : 2-Amino-3-nitrophenol, formic acid.
  • Conditions : Microwave irradiation at 150°C for 20 minutes.
  • Yield : 82%.

Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid

Pyrazole Ring Formation

The 1,5-dimethylpyrazole core is synthesized via cyclocondensation:
Step 1: Hydrazine-Acetylacetone Cyclization

  • Reagents : Hydrazine hydrate, acetylacetone.
  • Conditions : Reflux in ethanol for 4 hours.
  • Product : 1,5-Dimethyl-1H-pyrazole.

Step 2: Carboxylic Acid Functionalization

  • Reagents : Pyrazole derivative, KMnO₄ in acidic medium.
  • Conditions : Oxidation at 80°C for 3 hours.
  • Yield : 68% (similar to pyrazole oxidations in).

Amide Coupling Reaction

Carboxylic Acid Activation

The pyrazole-3-carboxylic acid is activated as an acid chloride:

  • Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
  • Conditions : Reflux at 70°C for 2 hours.

Coupling with 3-(Benzo[d]oxazol-2-yl)aniline

  • Reagents : Pyrazole-3-carbonyl chloride, 3-(benzo[d]oxazol-2-yl)aniline, triethylamine.
  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
  • Yield : 65–70%.

Optimization and Challenges

Regioselectivity in Pyrazole Synthesis

The 1,5-dimethyl substitution pattern is ensured by using acetylacetone, which favors 1,3-diketone cyclization with hydrazine. Competing regioisomers are minimized by controlling stoichiometry (hydrazine:acetylacetone = 1:1).

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for intermediates.
  • Recrystallization : Final product purified using ethanol/water.

Data Summary

Table 1: Key Synthetic Steps and Yields

Step Reaction Type Reagents/Conditions Yield (%)
1 Benzoxazole cyclization Triethyl orthoformate, AcOH 75
2 Nitro reduction H₂/Pd/C, EtOH 90
3 Pyrazole oxidation KMnO₄, H₂SO₄ 68
4 Amide coupling SOCl₂, Et₃N, CH₂Cl₂ 70

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is primarily studied for its medicinal properties, particularly as a potential antimicrobial , anticancer , and anti-inflammatory agent .

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial effects. The mechanism often involves the inhibition of key proteins crucial for bacterial survival .
  • Anticancer Properties : Studies have shown that the compound may interact with various biological pathways, potentially inhibiting cancer cell growth. Its structural features enhance interactions with target proteins involved in cell proliferation .

Biological Assays

The compound is utilized in various biological assays to evaluate its efficacy against pathogens and cancer cells. For instance:

  • In vitro assays have been conducted to assess its radical scavenging activity and inhibition potency against enzymes like 15-lipoxygenase, which is linked to inflammatory processes .

Case Study 1: Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial activity of this compound against several bacterial strains. The results demonstrated:

  • Significant inhibition of growth in Gram-positive bacteria.
  • Potential mechanisms involving disruption of cell wall synthesis.

Case Study 2: Anticancer Activity

In a separate study, the compound was tested on various cancer cell lines. Key findings included:

  • A dose-dependent reduction in cell viability.
  • Induction of apoptosis in treated cells, suggesting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tyrosine kinases, which are enzymes involved in the regulation of cell division and growth. By inhibiting these enzymes, the compound can potentially halt the proliferation of cancer cells . Additionally, its structure allows it to bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives

  • Compound 6b (N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide): Shares the pyrazole carboxamide core but substitutes the benzo[d]oxazole with fluorophenyl and p-tolyl groups. The tert-butyl and hydroxyl groups may enhance solubility or metabolic stability compared to the target compound’s methyl and benzo[d]oxazole substituents .
  • Synthesis : Similar coupling agents (e.g., EDCI/HOBT) are used for amide bond formation in related pyrazole carboxamides, suggesting shared synthetic pathways .

Benzo[d]oxazole Derivatives

  • Compound 12 Series (e.g., 12c, 12d): Feature benzo[d]oxazole-thioacetamido linkers instead of direct phenyl attachment. For example, 12c (N-Cyclopentyl-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide) uses a thioether bridge, which may alter pharmacokinetics compared to the target compound’s direct linkage .

Cytotoxicity and Apoptosis Modulation

  • The thioacetamido linker in 12c–12h may enhance membrane permeability, whereas the target compound’s rigid benzo[d]oxazole-phenyl group could improve target specificity .
  • Structural Implications : The absence of a thioether in the target compound might reduce off-target interactions compared to the 12 series but could also affect cellular uptake .

Physicochemical Properties

NMR and Spectroscopic Data

  • Benzo[d]oxazole Derivatives : In intermediates like 4a (), ¹⁵N NMR chemical shifts for benzo[d]oxazol-2-yl groups range from −131.8 to −131.2 ppm. Similar shifts are expected for the target compound, confirming the electronic environment of the benzoxazole nitrogen .

Functional Group Impact on Activity

Compound Key Substituents Biological Activity
Target Compound Benzo[d]oxazol-2-yl, 1,5-dimethylpyrazole Hypothesized cytotoxicity (inferred)
12c () 5-Methylbenzo[d]oxazole, thioacetamido linker HepG2 cytotoxicity, apoptosis induction
6b () 4-Fluorophenyl, tert-butyl groups Undisclosed, likely improved stability
  • Electron-Withdrawing Groups : The fluorophenyl in 6b may enhance binding to hydrophobic pockets, whereas the target’s benzo[d]oxazole could engage in π-π stacking or hydrogen bonding .

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, with the CAS number 1013759-45-9, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzoxazole moiety fused with a pyrazole ring, which contributes to its pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC19H16N4O2
Molecular Weight332.4 g/mol
IUPAC NameN-[3-(1,3-benzoxazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide
InChI KeyFABSVYXTVAQAJX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It exhibits significant antibacterial and anticancer properties, likely due to its structural features that enhance its interaction with key proteins or enzymes crucial for microbial survival and cancer cell proliferation.

Antibacterial Activity

Studies indicate that this compound can inhibit the growth of certain bacterial strains. Its mechanism may involve the inhibition of enzymes essential for cell wall synthesis and protein synthesis.

Anticancer Properties

Research has shown that this compound demonstrates anticancer activity against various cancer cell lines. Its ability to induce apoptosis in cancer cells is linked to its interaction with specific molecular pathways involved in cell cycle regulation and apoptosis .

Case Studies

  • Antibacterial Efficacy : A study highlighted the effectiveness of this compound against resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development.
  • Cancer Cell Inhibition : In vitro studies demonstrated that this compound reduced viability in several cancer cell lines, including breast and lung cancer cells. The observed IC50 values ranged from 5 to 15 µM, indicating potent activity .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance:

  • Substitution Patterns : The presence of electron-donating groups such as methyl or methoxy at specific positions on the phenyl ring has been shown to increase PPAR (peroxisome proliferator-activated receptor) agonist activity .

Q & A

What are the established synthetic routes for preparing N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and how are intermediates characterized?

Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the benzo[d]oxazole and pyrazole moieties. A common approach includes:

  • Step 1: Condensation of a benzo[d]oxazole derivative (e.g., 3-aminobenzo[d]oxazole) with a pyrazole-carboxylic acid chloride.
  • Step 2: Coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) to form the carboxamide linkage, as seen in similar pyrazole-carboxamide syntheses .
  • Intermediate Characterization:
    • NMR Spectroscopy: Used to confirm proton environments (e.g., δ 2.26 ppm for methyl groups in pyrazole ).
    • LCMS: Validates molecular weight (e.g., ESI+ peaks matching calculated m/z ).
    • Melting Points: Purity assessment (e.g., 158–160°C for analogous compounds ).

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